molecular formula C15H18O3Si B3233286 Silane, [1,1'-biphenyl]-4-yltrimethoxy- CAS No. 135251-76-2

Silane, [1,1'-biphenyl]-4-yltrimethoxy-

Cat. No. B3233286
CAS RN: 135251-76-2
M. Wt: 274.39 g/mol
InChI Key: GDRDDMTUPOZHSD-UHFFFAOYSA-N
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Description

Silanes are a diverse class of charge-neutral organic compounds with the general formula SiR4. The R substituents can be any combination of organic or inorganic groups . Silane, [1,1’-biphenyl]-4-yltrimethoxy-, is a specific type of silane where the R group is a [1,1’-biphenyl]-4-yltrimethoxy group.


Synthesis Analysis

Silanes can be synthesized by hydrosilylation or electrophilic silylation . The ability of transition metal complexes to activate and cleave the Si–H bonds of hydrosilanes in an electrophilic manner has been discussed . This avoids the need for the metal center to undergo two-electron processes (oxidative addition/reductive elimination).


Molecular Structure Analysis

Disilanes are organosilicon compounds that contain saturated Si–Si bonds. The structural characteristics of Si–Si single bonds resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level .


Chemical Reactions Analysis

Silanes serve as a radical H-donor or as a hydride donor, depending on the type of the silane . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Mechanism of Action

The “coupling” mechanism of organofunctional silanes depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .

Safety and Hazards

Silane is a pyrophoric gas, which may ignite spontaneously in air either immediately or delayed . It causes irritation to the eye, skin, and respiratory tract . It is also classified as an extremely flammable gas and contains gas under pressure; it may explode if heated .

Future Directions

The ability of transition metal complexes to activate and cleave the Si–H and B–H bonds of hydrosilanes and hydroboranes in an electrophilic manner, avoiding the need for the metal center to undergo two-electron processes (oxidative addition/reductive elimination), has been discussed . This type of reactivity is similar to that observed for some group 13 p-block Lewis acids (mainly boron and to a lesser extent aluminum), where oxidative addition steps are not possible . This opens up new reactivity modes for the functionalization of organic molecules .

properties

IUPAC Name

trimethoxy-(4-phenylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRDDMTUPOZHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739763
Record name ([1,1'-Biphenyl]-4-yl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, [1,1'-biphenyl]-4-yltrimethoxy-

CAS RN

135251-76-2
Record name ([1,1'-Biphenyl]-4-yl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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